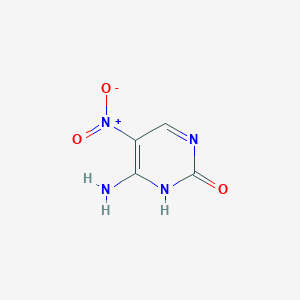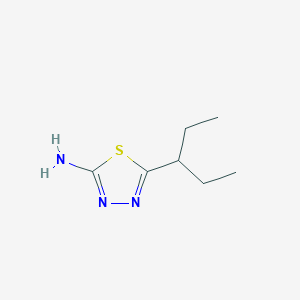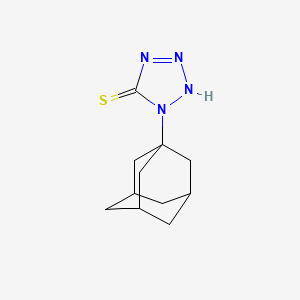
2,4,6-Trimethylpyridine 1-oxide
Overview
Description
2,4,6-Trimethylpyridine 1-oxide is an organic compound with the molecular formula C8H11NO . It is a derivative of pyridine, which is a heterocyclic aromatic compound .
Molecular Structure Analysis
The molecular structure of 2,4,6-Trimethylpyridine 1-oxide consists of a pyridine ring substituted with three methyl groups and one oxide group . The average mass of the molecule is 137.179 Da .Scientific Research Applications
Chemical Reactivity and Intermediate Formation
2,4,6-Trimethylpyridine 1-oxide has been studied for its role in chemical reactions, particularly as an intermediate. For instance, Morimoto et al. (2000) discovered that treating 2,4,6-trimethylpyridine N-oxide with BnSO2Cl and Et3N in the presence of various olefins leads to the formation of unexpected γ-sultones, indicating the intermediacy of an α-sultone as a new reactive intermediate (Morimoto, Kurihara, & Kinoshita, 2000).
Synthesis Applications
The compound has been utilized in the synthesis of various chemicals. For example, Kagarlitsky and Krichevsky (2003) synthesized 4-Cyanopyridine from 2,4,6-collidine using oxidative ammonolysis in the presence of a vanadium-titanium oxide catalyst (Kagarlitsky & Krichevsky, 2003). Additionally, Zambersard (1974) described a simplified method for the purification of s-collidine, which is another name for 2,4,6-trimethylpyridine, highlighting its importance in research settings (Zambersard, 1974).
Crystal Structure Analysis
The crystal structure of compounds containing 2,4,6-trimethylpyridine 1-oxide has also been a subject of study. Jin et al. (2004) examined the crystal structure of a salt containing this compound, highlighting the strong OHO hydrogen bonding and its impact on the stability of the structure (Jin, Li, Li, Hu, & Jin, 2004).
Physical and Chemical Properties
Studies like those conducted by Marczak and Banaś (2001) have delved into the hydrophobic and hydrophilic interactions of 2,4,6-trimethylpyridine with water, contributing to a deeper understanding of its behavior in various solvents and at different temperatures (Marczak & Banaś, 2001).
Oxidative Reagent Applications
Aydın and Dersin (2017) synthesized Tetrakis-(2,4,6-trimethylpyridine)silver(I) dichromate (T-TMPSDC) using 2,4,6-trimethylpyridine, which showed selective oxidation properties, emphasizing the compound's utility in organic syntheses (Aydın & Dersin, 2017).
Pharmaceutical Research
In the field of pharmaceutical research, Gao, Matsuo, and Snider (2006) reported the efficient oxidation of an allylic bromide to an enal using bis(2,4,6-trimethylpyridine)silver(I) hexafluorophosphate in DMSO, showcasing its potential in the synthesis of complex organic molecules (Gao, Matsuo, & Snider, 2006).
Thermal and Explosive Properties
Licht and Ritter (1988) conducted a detailed study on the synthesis and characterization of 2,4,6-trinitropyridine from dinitroethanol, revealing novel properties and applications of derivatives of 2,4,6-trimethylpyridine 1-oxide in areas like propellants and explosives (Licht & Ritter, 1988).
Safety And Hazards
properties
IUPAC Name |
2,4,6-trimethyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNLGSOBSNKMBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[N+](C(=C1)C)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trimethylpyridine 1-oxide | |
CAS RN |
3376-50-9 | |
| Record name | Pyridine, 2,4,6-trimethyl-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3376-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-trimethylpyridine 1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.155 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-[(2r)-3-(Acetylsulfanyl)-2-methylpropanoyl]-l-proline](/img/structure/B1593703.png)



